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Compound of Interest

Compound Name: Hidrosmin Impurity

Cat. No.: B601716 Get Quote

Introduction
Hidrosmin, a semi-synthetic flavonoid derived from Diosmin, is utilized in the treatment of

chronic venous insufficiency. The purity of the active pharmaceutical ingredient (API) is critical

for its safety and efficacy. Impurities in Hidrosmin can originate from the synthesis process,

such as residual starting materials or incompletely reacted intermediates, or from degradation

during storage. While high-performance liquid chromatography (HPLC) is the standard for

comprehensive impurity profiling, UV-Vis spectroscopy offers a rapid, cost-effective, and simple

method for the quantitative analysis of specific impurities and for monitoring the overall purity of

the drug substance.

This application note details a UV-Vis spectrophotometric method for the characterization and

quantification of a key potential impurity in Hidrosmin, its precursor Diosmin. The method is

based on the distinct spectral characteristics of Hidrosmin and Diosmin in an alkaline medium,

allowing for their simultaneous determination.

Principle of the Method
Flavonoids exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions

due to their phenolic and conjugated ring structures. While the basic chromophore of Hidrosmin

and its precursor Diosmin are very similar, slight structural differences can lead to shifts in their

absorption maxima (λmax), particularly in a specific solvent or pH. By dissolving the sample in

0.2 N sodium hydroxide, the phenolic hydroxyl groups are ionized, which can enhance the

spectral differences between the two compounds.
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This method utilizes the Vierordt's method (simultaneous equations) for the analysis of a two-

component mixture. By measuring the absorbance of a sample at two specific wavelengths (the

λmax of each component), a set of simultaneous equations can be solved to determine the

concentration of both Hidrosmin and the Diosmin impurity.

Experimental Protocols
Instrumentation and Reagents

Spectrophotometer: A double-beam UV-Vis spectrophotometer compliant with USP <857>

and Ph. Eur. 2.2.25 guidelines, with a spectral bandwidth of 1 nm or less.

Matched Quartz Cuvettes: 1 cm path length.

Analytical Balance: Capable of weighing to 0.01 mg.

Volumetric Glassware: Class A.

Reagents:

Hidrosmin Reference Standard (HRS)

Diosmin Reference Standard (DRS)

Sodium Hydroxide (NaOH), analytical grade

Purified water

Preparation of Solutions
Solvent (0.2 N NaOH): Dissolve 8.0 g of NaOH in 1000 mL of purified water.

Standard Stock Solution of Hidrosmin (100 µg/mL): Accurately weigh about 10 mg of HRS,

transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.

Standard Stock Solution of Diosmin (100 µg/mL): Accurately weigh about 10 mg of DRS,

transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.
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Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Hidrosmin sample to be

tested, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N

NaOH.

Determination of Absorption Maxima (λmax)
Prepare working standard solutions of Hidrosmin (10 µg/mL) and Diosmin (10 µg/mL) by

diluting the respective stock solutions with 0.2 N NaOH.

Scan each solution from 200 nm to 400 nm against a 0.2 N NaOH blank.

Determine the λmax for Hidrosmin (λ1) and Diosmin (λ2). For the purpose of this protocol,

we will use the literature-based λmax values for similar flavonoids: λ1 = 268 nm for

Hidrosmin (similar to Diosmin) and λ2 = 285 nm for a potential impurity with a shifted

spectrum.

Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including linearity,

accuracy, precision, and specificity.

Linearity: Prepare a series of dilutions of both Hidrosmin and Diosmin (e.g., 2-20 µg/mL)

from the stock solutions. Measure the absorbance of each at both λ1 and λ2. Plot calibration

curves and determine the correlation coefficient (R² > 0.999).

Accuracy: Perform recovery studies by spiking a known amount of Diosmin into a pure

Hidrosmin solution at different concentration levels (e.g., 80%, 100%, 120%).

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing

multiple preparations of a sample. The relative standard deviation (%RSD) should be less

than 2%.

Sample Analysis Workflow
The workflow for analyzing a Hidrosmin sample for Diosmin impurity is outlined below.

Caption: Experimental workflow for Hidrosmin impurity analysis.
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Data Presentation and Calculation
Absorptivity Values
First, the absorptivity (A 1%, 1 cm) of pure Hidrosmin and pure Diosmin must be determined at

both selected wavelengths.

Compound Absorptivity at λ1 (268 nm) Absorptivity at λ2 (285 nm)

Hidrosmin AH1 AH2

Diosmin AD1 AD2

Calculation of Impurity Content
The concentration of Hidrosmin (CH) and Diosmin (CD) in the sample solution can be

calculated using the following simultaneous equations, where A1 and A2 are the absorbances

of the sample solution at λ1 and λ2, respectively:

A1 = AH1 * CH + AD1 * CD A2 = AH2 * CH + AD2 * CD

By solving these equations, the concentration of the Diosmin impurity is determined. The

percentage of impurity can then be calculated as:

% Diosmin Impurity = (CD / CSample) * 100

Where CSample is the nominal concentration of the prepared sample solution.

Hypothetical Quantitative Data
The following table summarizes hypothetical data for a validation study, demonstrating the

method's suitability.
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Parameter
Hidrosmin (at 268
nm)

Diosmin (at 285
nm)

Acceptance
Criteria

Linearity Range 2 - 20 µg/mL 2 - 20 µg/mL -

Correlation (R²) 0.9995 0.9992 > 0.999

LOD 0.05 µg/mL 0.08 µg/mL -

LOQ 0.15 µg/mL 0.24 µg/mL -

Accuracy (%

Recovery)
99.5% - 101.2% 98.9% - 101.5% 98.0% - 102.0%

Precision (%RSD) 0.85% 1.10% < 2.0%

Signaling Pathways and Logical Relationships
The logical relationship for method selection in pharmaceutical analysis is hierarchical, starting

with the most comprehensive methods and moving to more routine, rapid screening tools.

Caption: Method selection logic for impurity analysis.

Conclusion
The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable

approach for the quantitative determination of Diosmin as an impurity in Hidrosmin bulk drug.

While it does not replace the need for chromatographic methods for full impurity profiling, it

serves as an excellent tool for routine quality control, process monitoring, and stability testing

where specific, spectrally distinct impurities are of interest. The method is cost-effective and

can be readily implemented in any standard pharmaceutical quality control laboratory.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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